molecular formula C10H14O2 B087031 1,4-Diethoxybenzene CAS No. 122-95-2

1,4-Diethoxybenzene

Cat. No.: B087031
CAS No.: 122-95-2
M. Wt: 166.22 g/mol
InChI Key: VWGNFIQXBYRDCH-UHFFFAOYSA-N
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Description

1,4-Diethoxybenzene is an organic compound with the formula C10H14O2 . It is used as a pharmaceutical intermediate . It is also used in some paints and as a diazo dye . In addition, it is used in perfumes and flavors due to its floral odor .


Synthesis Analysis

This compound is produced by the methylation of hydroquinone using dimethylsulfate and an alkali . Another method involves reacting hydroquinone dimethyl ether with elemental chlorine under the catalysis of titanium tetrachloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H14O2 . The molecule contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ether (aromatic) groups .


Chemical Reactions Analysis

Ethers like this compound may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.217 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 246.0±0.0 °C at 760 mmHg, and a flash point of 88.2±19.4 °C . It is slightly soluble in water but very soluble in ether and benzene .

Scientific Research Applications

  • Ferroelastic Deformability in Organic Solids :

    • Engel and Takamizawa (2018) investigated the ferroelasticity of 1,4-diethoxybenzene, revealing its potential in mechanical damping and soft robotics. This research highlights the compound's ability to undergo deformations while maintaining single-crystal character, which is uncommon in organic crystals. This deformability could be useful in developing materials for absorbing mechanical shocks (Engel & Takamizawa, 2018).
  • Electrochemical Polymerization :

    • Yamamoto et al. (1988) explored the electro-oxidative polymerization of p-dialkoxybenzenes, including this compound. This process involves forming polymers via an electrophilic reaction of cation radicals of benzene, indicating potential applications in materials science (Yamamoto et al., 1988).
  • Arene-Arene Interactions and Alkoxy Chain Packing :

    • Kooijman et al. (1996) studied the crystal structure of 1,4-didecyloxybenzene, a compound closely related to this compound. Their work highlights the importance of edge-face arene-arene interactions and alkoxy chain packing in determining crystal structures. This study is relevant for understanding the structural properties of similar diethoxybenzene compounds (Kooijman et al., 1996).
  • Catholyte Materials for Non-aqueous Redox Flow Batteries :

    • Zhang et al. (2017) researched 1,4-dimethoxybenzene derivatives, including this compound, as catholyte materials in non-aqueous redox flow batteries. They focused on enhancing chemical stability in the oxidized form of these materials, aiming to improve battery performance and sustainability (Zhang et al., 2017).
  • Conducting Polymers from Low Oxidation Potential Monomers :

    • Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)-2,5-diethoxybenzene. These compounds, due to their low oxidation potentials, are stable in conducting forms and have implications in the development of novel conducting polymers (Sotzing et al., 1996).
  • Anti-Inflammatory Activity of Derivatives :

    • Labanauskas et al. (2005) synthesized 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives, which exhibited anti-inflammatory activity. This research suggests potential pharmacological applications of this compound derivatives (Labanauskas et al., 2005).

Safety and Hazards

1,4-Diethoxybenzene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not come into contact with combustible substances . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

1,4-Diethoxybenzene is an organic compound that is primarily used in the field of organic synthesis It is used as a reagent in chemical reactions, particularly in the friedel-crafts alkylation .

Mode of Action

The mode of action of this compound is primarily through its role in the Friedel-Crafts alkylation . In this reaction, this compound acts as an aromatic compound that undergoes substitution by an alkyl group. The reaction involves the formation of a carbocation, which is a strong electrophile, and this carbocation then forms a bond with the aromatic ring .

Biochemical Pathways

It plays a crucial role in synthetic chemistry, particularly in the synthesis of various organic compounds .

Pharmacokinetics

Like other organic compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the Friedel-Crafts alkylation . The specific products of these reactions depend on the other reactants used and the conditions under which the reaction is carried out.

Action Environment

The action of this compound, particularly its role in chemical reactions, can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of the reactants . In addition, the photodegradation of dimethoxybenzene isomers, including this compound, has been found to be enhanced in/on ice compared to in aqueous solution .

Properties

IUPAC Name

1,4-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNFIQXBYRDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059549
Record name Benzene, 1,4-diethoxy-
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Molecular Weight

166.22 g/mol
Source PubChem
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CAS No.

122-95-2
Record name 1,4-Diethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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